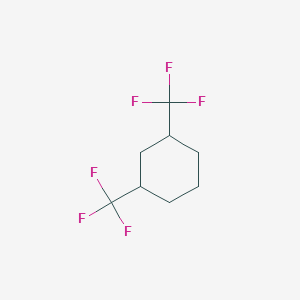

1,3-Bis(trifluormethyl)cyclohexan

Übersicht

Beschreibung

1,3-Bis(trifluoromethyl)cyclohexane is a chemical compound with the molecular formula C8H10F6 . It is a liquid at 20°C and appears as a colorless to almost colorless clear liquid .

Synthesis Analysis

The synthesis of compounds similar to 1,3-Bis(trifluoromethyl)cyclohexane has been reported in the literature. For instance, a highly efficient solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 was developed .

Molecular Structure Analysis

The molecular structure of 1,3-Bis(trifluoromethyl)cyclohexane consists of a cyclohexane ring with two trifluoromethyl groups attached at the 1 and 3 positions . The molecular weight of this compound is 220.16 .

Physical and Chemical Properties Analysis

1,3-Bis(trifluoromethyl)cyclohexane is a liquid at 20°C . It has a boiling point of 135°C and a flash point of 27°C . The specific gravity at 20/20 is 1.31, and the refractive index is 1.36 .

Wissenschaftliche Forschungsanwendungen

Synthese von transparenten Polyimiden

Neuartige Dianhydride, die von ähnlichen Verbindungen abgeleitet sind, wurden zur Synthese von transparenten Polyimiden verwendet, wobei die isomeren Effekte von trans- und cis-Konfigurationen untersucht wurden .

Photopolymerisationsprozesse

Verbindungen mit ähnlichen Strukturen wurden in Zwei- und Drei-Komponenten-Photoinitiatorsystemen für verschiedene Photopolymerisationsprozesse eingesetzt .

Synthese von Cardo-Polyimiden

Aromatische Diamine mit Ether- und Seitenkettengruppen, die mit "1,3-Bis(trifluormethyl)cyclohexan" verwandt sind, wurden mit verschiedenen aromatischen Dianhydriden umgesetzt, um Cardo-Polyimide zu erhalten .

Safety and Hazards

1,3-Bis(trifluoromethyl)cyclohexane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Relevant Papers

Several relevant papers were found during the search. One paper discusses the synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane . Another paper discusses the use of the trifluoromethyl group in medicinal chemistry .

Wirkmechanismus

Target of Action

It is known that trifluoromethyl groups are widely prevalent in pharmaceutical and agrochemical compounds, often enhancing the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .

Mode of Action

The mode of action of 1,3-Bis(trifluoromethyl)cyclohexane involves the generation of a trifluoromethyl radical based on photoredox processes . The Ir photocatalyst, Ir(dF(CF3)ppy)2(dtbbpy), is used and its excited species, *[Ir(dF(CF3)ppy)2(dtbbpy)]+, directly reduces CF3I to afford ·CF3 and strongly oxidizing [Ir(dF(CF3)ppy)2(dtbbpy)]2+ . The CF3 radical then reacts with alkenes to give a β-trifluoromethyl radical intermediate .

Biochemical Pathways

The compound’s involvement in photoredox-catalyzed radical trifluoromethylation suggests it may influence pathways where trifluoromethyl groups play a significant role .

Result of Action

The result of the action of 1,3-Bis(trifluoromethyl)cyclohexane is the formation of a β-trifluoromethyl radical intermediate . This intermediate is formed when the CF3 radical reacts with alkenes .

Action Environment

The action of 1,3-Bis(trifluoromethyl)cyclohexane is influenced by environmental factors such as light. The compound’s photoredox processes are catalyzed under visible light irradiation and operationally simple conditions at room temperature . The reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight .

Biochemische Analyse

Biochemical Properties

1,3-Bis(trifluoromethyl)cyclohexane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl groups in the compound can participate in hydrogen bonding and van der Waals interactions, which can influence the binding affinity and specificity of enzymes and proteins. For instance, 1,3-Bis(trifluoromethyl)cyclohexane has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions can lead to the inhibition or activation of enzymatic activity, thereby affecting metabolic pathways.

Cellular Effects

1,3-Bis(trifluoromethyl)cyclohexane has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell signaling cascades . Additionally, 1,3-Bis(trifluoromethyl)cyclohexane can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of genes involved in cellular metabolism, growth, and differentiation.

Molecular Mechanism

The molecular mechanism of action of 1,3-Bis(trifluoromethyl)cyclohexane involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, thereby inhibiting or activating their catalytic activity . For example, 1,3-Bis(trifluoromethyl)cyclohexane has been shown to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Bis(trifluoromethyl)cyclohexane can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Studies have shown that prolonged exposure to 1,3-Bis(trifluoromethyl)cyclohexane can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity. These temporal effects are important considerations for in vitro and in vivo studies involving the compound.

Dosage Effects in Animal Models

The effects of 1,3-Bis(trifluoromethyl)cyclohexane in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that high doses of 1,3-Bis(trifluoromethyl)cyclohexane can cause liver and kidney damage, as well as alterations in blood chemistry and hematological parameters. These dosage-dependent effects are critical for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

1,3-Bis(trifluoromethyl)cyclohexane is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, as well as its overall biological activity. Additionally, 1,3-Bis(trifluoromethyl)cyclohexane can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of 1,3-Bis(trifluoromethyl)cyclohexane within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, 1,3-Bis(trifluoromethyl)cyclohexane can interact with intracellular binding proteins, which can influence its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 1,3-Bis(trifluoromethyl)cyclohexane can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, 1,3-Bis(trifluoromethyl)cyclohexane can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.

Eigenschaften

IUPAC Name |

1,3-bis(trifluoromethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJLJFDFDZSWDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79850-12-7 | |

| Record name | 1,3-Bis(trifluoromethyl)cyclohexane (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

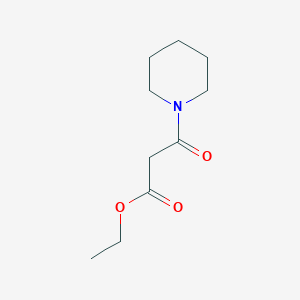

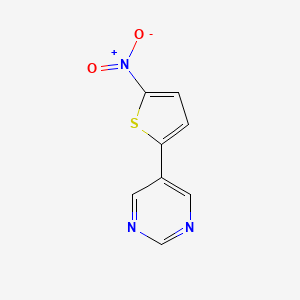

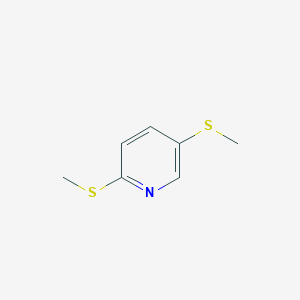

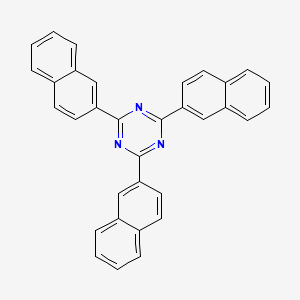

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Dimethylamino)methyl]benzeneacetic acid](/img/structure/B1641070.png)

![2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane](/img/structure/B1641088.png)